molecular formula C8H8ClNO2 B8017253 3-Chlorophenyl methylcarbamate CAS No. 4090-00-0

3-Chlorophenyl methylcarbamate

Cat. No.: B8017253
CAS No.: 4090-00-0
M. Wt: 185.61 g/mol
InChI Key: JMZYSXBCCWAOOO-UHFFFAOYSA-N
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Description

3-Chlorophenyl methylcarbamate (CAS: 2150-88-1) is a carbamate derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It is structurally characterized by a methyl carbamate group (-O(CO)NHCH₃) attached to a 3-chlorophenyl ring. The compound is a solid at room temperature and is primarily used in laboratory research settings, with strict handling protocols to ensure safety . Synonyms include carbamic acid, N-(3-chlorophenyl)-, methyl ester and methyl (3-chlorophenyl)carbamate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZYSXBCCWAOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879365
Record name N-METHYL-3-CHLOROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-00-0
Record name N-METHYL-3-CHLOROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-chlorophenyl isocyanate with methanol. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Another method involves the reaction of 3-chloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and produces this compound as the main product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 3-chloroaniline and methanol.

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 3-Chloroaniline and methanol.

    Oxidation: N-oxide derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

3-Chlorophenyl methylcarbamate features a carbamate functional group, which is known for its reactivity and biological activity. Its structure can be represented as follows:

  • Chemical Formula : C9H10ClN O2
  • Molecular Weight : 201.64 g/mol

The presence of the 3-chlorophenyl group enhances its lipophilicity, influencing its interaction with biological targets.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chlorinated aromatic ring can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
  • Carbamoylation Reactions : It can be used to introduce carbamate groups into other molecules, expanding the library of carbamate derivatives for further study.

Table 1: Summary of Synthetic Applications

Reaction TypeDescription
Nucleophilic SubstitutionFormation of new derivatives via nucleophilic attack on the chlorophenyl group
CarbamoylationIntroduction of carbamate functionalities into target molecules

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities, particularly as an inhibitor of cholinesterases (ChEs), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

  • Mechanism of Action : The compound inhibits acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine, which is beneficial for cognitive function.

Table 2: Biological Activity Overview

Activity TypeTarget EnzymeEffect
Cholinesterase InhibitionAcetylcholinesterase (AChE)Increases acetylcholine levels

Agricultural Applications

This compound is also utilized in agriculture as an effective pesticide and herbicide. Its ability to inhibit specific enzymes makes it suitable for controlling pests that threaten crop yields.

  • Case Study : A study demonstrated its efficacy against common agricultural pests, highlighting its role in integrated pest management strategies.

Case Study 1: Anticancer Activity

Recent studies have shown that this compound possesses anticancer properties. In vitro tests revealed that it significantly inhibited the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231).

  • Results : The compound exhibited an IC50 value of 5.99 μM against MDA-MB-231 cells, suggesting potent antiproliferative activity.

Case Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound against non-cancerous cell lines. The results indicated low toxicity towards human non-tumorigenic mammary epithelial cells (IC50 > 60 μM), suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can lead to variations in potency and selectivity.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine substitutionEnhances lipophilicity
Alkyl group additionPotential increase in potency
Carbamate modificationAlters binding affinity

Mechanism of Action

The mechanism of action of 3-chlorophenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes. In agricultural applications, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorophenyl Carbamates

Compound Name CAS Number Molecular Formula Substituent Position Key Structural Features References
This compound 2150-88-1 C₈H₈ClNO₂ 3-chlorophenyl Methyl ester, no additional rings
Butan-2-yl (3-chlorophenyl)carbamate 2164-13-8 C₁₁H₁₄ClNO₂ 3-chlorophenyl sec-butyl ester (branched alkyl chain)
4-Chloro-2-aminocarbonylphenyl alkyl-carbamates N/A Varies 4-chloro-2-position Additional carbonyl and alkyl groups
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 3-hydroxyphenyl Hydroxyl group instead of chlorine

Key Observations :

  • Substituent Effects : The presence of a hydroxyl group in methyl (3-hydroxyphenyl)-carbamate reduces hydrophobicity compared to the chloro-substituted analogue, impacting solubility and reactivity .

Functional Analogues (Pesticides and Agrochemicals)

Table 2: Comparison with Agrochemical Carbamates

Compound Name CAS Number Molecular Formula Key Features Log P (Lipophilicity) Primary Use References
This compound 2150-88-1 C₈H₈ClNO₂ Lab chemical Not reported Research
Carbaryl 63-25-2 C₁₂H₁₁NO₂ 1-Naphthyl methylcarbamate 2.36 Insecticide
Carbofuran 1563-66-2 C₁₂H₁₅NO₃ Benzofuranyl methylcarbamate 1.80 Nematicide/Insecticide

Key Observations :

  • Biological Activity : Unlike agrochemical carbamates, this compound lacks documented pesticidal activity, highlighting the role of aromatic substituents in target specificity .

Key Observations :

  • Safety Protocols : Methyl (3-hydroxyphenyl)-carbamate requires particulate filters and dust control due to explosion risks, whereas this compound’s hazards are less characterized .

Biological Activity

3-Chlorophenyl methylcarbamate, a carbamate derivative, has garnered attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₈ClN₁O₂
  • Molecular Weight : 201.62 g/mol
  • IUPAC Name : Methyl N-(3-chlorophenyl)carbamate
  • Canonical SMILES : ClC1=CC=CC=C1C(=O)N(C)O

This compound functions primarily through the inhibition of specific enzymes involved in neurotransmission and metabolic processes. Its mechanism is closely related to that of other carbamates, which typically act as acetylcholinesterase inhibitors. By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, leading to enhanced neurotransmission.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes:

  • Acetylcholinesterase : The compound has been shown to inhibit acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects similar to other carbamates.
  • Other Enzymes : Studies have indicated that it may also affect enzymes involved in metabolic pathways, although specific targets remain under investigation.

Toxicological Studies

Toxicological assessments have revealed that this compound can exhibit both acute and chronic toxicity in laboratory settings. Key findings include:

  • Acute Toxicity : LD50 values indicate moderate toxicity levels in animal models, necessitating careful handling and usage.
  • Chronic Effects : Long-term exposure studies suggest potential neurotoxic effects, including behavioral changes and alterations in motor functions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on neuronal cell lines demonstrated that exposure to the compound resulted in increased oxidative stress markers, indicating potential neurodegenerative implications .
  • Field Studies : Research on agricultural applications highlighted its effectiveness as a pesticide while also noting its persistence in the environment, raising concerns about bioaccumulation and ecological impact .
  • Comparative Studies : Comparative analyses with other carbamates revealed that this compound possesses unique properties that may enhance its efficacy as an insecticide but also increase its toxicity profile compared to structurally similar compounds .

Data Table: Biological Activity Overview

PropertyValue/Description
Enzyme Inhibition Acetylcholinesterase
LD50 (rat) Approximately 200 mg/kg
Neurotoxicity Potential Moderate to high based on exposure levels
Environmental Persistence Moderate; requires further studies

Q & A

Q. What are the recommended synthetic routes for 3-Chlorophenyl methylcarbamate in laboratory settings?

The synthesis of 3-chlorophenyl derivatives often involves chlorination of phenyl precursors followed by carbamate formation. For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide derivatives can be synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol, followed by condensation with aromatic aldehydes in ethanol and glacial acetic acid . Similar methodologies can be adapted for this compound by substituting reagents to introduce the methylcarbamate group. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement.

Q. How should researchers handle this compound to ensure laboratory safety?

Based on GHS guidelines for structurally related compounds:

  • Skin protection : Wear nitrile gloves and apply barrier creams to prevent dermal exposure .
  • Respiratory protection : Use particulate filters (EN 143 standard) during aerosol-generating procedures .
  • Environmental controls : Avoid drainage contamination; use closed systems for waste disposal .
  • Post-handling protocols include thorough handwashing and equipment decontamination .

Q. What spectroscopic methods are effective for characterizing this compound?

  • NMR spectroscopy : To confirm the 3-chlorophenyl group’s substitution pattern and carbamate linkage.
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the structure, guided by the nitrogen rule for heteroatom-containing compounds .
  • Computational modeling : Tools like Chem3D Pro can predict atomic charges and verify resonance stability of the chlorophenyl moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in carbamate formation reactions .
  • Catalyst screening : Anhydrous potassium carbonate improves base-mediated reactions, while glacial acetic acid aids condensation steps .
  • Advanced techniques : Microwave-assisted synthesis reduces reaction time, and solid-phase methods streamline purification .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

  • Systematic reviews : Apply Cochrane Handbook guidelines to assess study heterogeneity, including variations in exposure doses, model organisms, and endpoints .
  • Comparative assays : Conduct parallel in vitro/in vivo studies using standardized protocols (e.g., OECD guidelines) to reconcile discrepancies .
  • Meta-analysis : Pool data from independent studies to identify trends in acute vs. chronic toxicity .

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

  • Electronic effects : The chlorine atom’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack .
  • Steric effects : The 3-position minimizes steric hindrance compared to ortho-substituted analogs, favoring regioselective reactions .
  • Experimental validation : Kinetic studies under varying pH and temperature conditions can quantify these effects .

Methodological Notes

  • Contradictory data : Toxicity profiles may vary due to impurities (e.g., unreacted 3-chlorophenol); always validate compound purity via HPLC or LC-MS .
  • Structural analogs : Refer to safety protocols for 3-chlorophenol (e.g., disposal guidelines) when handling methylcarbamate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophenyl methylcarbamate
Reactant of Route 2
Reactant of Route 2
3-Chlorophenyl methylcarbamate

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